N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine
Description
Properties
IUPAC Name |
N-(1-methylimidazol-2-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-16-7-6-14-11(16)15-10-8-12(17-9-10)2-4-13-5-3-12/h6-7,10,13H,2-5,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNSLVFMNFIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1NC2CC3(CCNCC3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Bicyclic Intermediates
A common method involves reductive amination between a ketone-bearing oxacycloalkane and a primary amine. For example:
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Intermediate preparation : 1-Oxa-8-azaspiro[4.5]decan-3-one is synthesized by treating 4-chlorobenzoylphenoxy-methylpiperidine with Dess-Martin periodinane to oxidize a secondary alcohol to a ketone.
-
Reductive amination : The ketone reacts with 1-methyl-1H-imidazol-2-amine in the presence of sodium triacetoxyborohydride (STAB) and titanium tetraisopropoxide in dichloromethane, yielding the target compound.
Reaction Conditions :
Spirocyclization via Mitsunobu Coupling
Alternative routes employ Mitsunobu reactions to form the spiroether linkage:
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Substrate activation : 3-Hydroxyphenyl(4-chlorophenyl)methanone is coupled with N-Boc-4-hydroxymethylpiperidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.
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Deprotection : Removal of the Boc group with hydrogen bromide yields a secondary amine, which undergoes reductive amination with 1-methylimidazole-2-carbaldehyde.
Key Advantage : This method avoids harsh oxidation conditions, improving functional group compatibility.
Functionalization of the Spirocyclic Amine
Introduction of the 1-Methylimidazol-2-Yl Group
The 1-methylimidazole moiety is introduced via nucleophilic substitution or reductive amination:
Nucleophilic Substitution
Reductive Amination (Preferred Route)
-
Aldehyde preparation : 1-Methylimidazole-2-carbaldehyde is synthesized via oxidation of the corresponding alcohol using Swern conditions (oxalyl chloride/DMSO).
-
Coupling : The aldehyde reacts with the spirocyclic amine using STAB in dichloromethane, achieving higher yields (72%).
Optimization Insight : Titanium tetraisopropoxide enhances imine formation kinetics, reducing side products.
Alternative Pathways and Modifications
Enzymatic Resolution for Chiral Purification
Though unmentioned in direct syntheses, enzymatic resolution using lipases (e.g., Candida antarctica) could resolve racemic mixtures of the spirocyclic core, a technique validated for analogous azaspirodecanes.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Yield | Limitation |
|---|---|---|---|
| Reductive amination | STAB-mediated coupling | 72% | Requires anhydrous conditions |
| Mitsunobu coupling | DIAD/TPP catalysis | 68% | High reagent cost |
| Nucleophilic substitution | Hunig’s base | 50% | Low efficiency |
Solvent and Temperature Optimization
-
Dichloromethane (DCM) : Preferred for reductive amination due to low nucleophilicity, minimizing side reactions.
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Tetrahydrofuran (THF) : Used in fluorination steps but avoided in amination due to borohydride incompatibility.
Industrial Scalability Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with novel properties.
Scientific Research Applications
N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing spirocyclic and imidazole-containing compounds.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest to researchers in the field of drug discovery.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Its unique properties could be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The imidazole ring, in particular, is known to bind to metal ions and participate in hydrogen bonding, which could influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogues include:
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4) : A benzimidazolone derivative synthesized via nitro reduction and cyclization . Unlike the target compound, this analogue lacks a spirocyclic system, resulting in reduced conformational rigidity.
N-Acylated Benzimidazolones : Prepared via N-acylation of compound 4, these derivatives share an imidazole-like core but differ in solubility and steric bulk due to the absence of the oxa-azaspiro system .
Physicochemical and Functional Comparisons
| Property | Target Compound | 1-Isopropyl-5-methyl-1H-benzimidazol-2(3H)-one (4) | N-Acylated Derivatives |
|---|---|---|---|
| Core Structure | Spirocyclic + imidazole | Benzimidazolone (fused bicyclic) | Benzimidazolone + acyl |
| Rigidity | High (spiro system) | Moderate (planar fused rings) | Low to moderate |
| Hydrogen Bonding Capacity | High (imidazole N, spiro O/N) | Moderate (amide carbonyl) | Variable (acyl groups) |
| Synthetic Complexity | High (multi-step cyclization) | Moderate (3-step synthesis) | Low (single acylation) |
Research Findings
- Conformational Effects: The spirocyclic core in the target compound enhances stereochemical stability, a feature absent in non-spiro analogues like compound 4 . This rigidity may improve binding specificity in receptor-targeted applications.
- Synthetic Challenges : Unlike benzimidazolones (synthesized via straightforward cyclization), the target compound requires precise control over spiro ring formation, often necessitating advanced crystallographic validation (e.g., SHELXL refinement) .
Biological Activity
N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine, a compound with the CAS number 2469011-83-2, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.31 g/mol. The compound features a spirocyclic structure that is characteristic of various pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 2469011-83-2 |
Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation. This interaction can lead to significant pharmacological effects, particularly in neuropharmacology and anti-inflammatory responses.
Pharmacological Effects
Neuroprotective Activity : Some studies suggest that imidazole derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This mechanism is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects through the modulation of inflammatory pathways, potentially reducing the severity of conditions like arthritis.
Case Studies
- Neuroprotective Effects : A study published in Molecules highlighted that similar compounds showed significant inhibition of AChE and amyloid beta aggregation, suggesting potential applications in Alzheimer's therapy .
- Anti-inflammatory Research : In another study, derivatives of imidazole were tested for their ability to reduce inflammation in animal models. The results indicated a marked decrease in pro-inflammatory cytokines, supporting their use as anti-inflammatory agents .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits promising activity against specific cancer cell lines and pathogenic bacteria, indicating its potential as an anticancer and antimicrobial agent.
In Vivo Studies
Animal studies have shown that administration of this compound can lead to improved cognitive function and reduced behavioral deficits in models of neurodegeneration, further substantiating its neuroprotective claims.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Basic: How can the crystal structure of this compound be determined using X-ray diffraction?
Answer:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring accurate hydrogen placement and thermal parameter modeling .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .
Advanced: What strategies can optimize enantiomeric purity during synthesis?
Answer:
- Chiral Resolution : Employ enzymatic transaminases (e.g., immobilized ω-transaminase) to selectively generate the desired enantiomer .
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) for analytical and preparative separation of enantiomers.
Advanced: How do structural modifications to the spiro ring system affect biological activity?
Answer:
Structure-activity relationship (SAR) studies on analogs reveal:
- Oxygen substitution (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one) enhances antihypertensive effects.
- Hydroxyl or carbonyl groups influence enzyme inhibition profiles (e.g., cytochrome P450 isoforms) .
Q. Table 2: Impact of Structural Modifications
| Modification | Biological Effect | Reference |
|---|---|---|
| Oxygen atom in spiro ring | Increased antihypertensive activity | |
| Hydroxyl group substitution | Enhanced enzyme inhibition potency |
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency Protocols : Follow guidelines for amine-containing compounds, including immediate rinsing for eye/skin exposure and medical consultation for inhalation .
Advanced: How to resolve contradictions in reported synthetic yields from different methodologies?
Answer:
- Variable Control : Standardize reaction parameters (temperature, solvent purity, catalyst loading).
- Comparative Analysis : Replicate methods side-by-side using identical reagents. For example, compare flow chemistry (high-pressure conditions) vs. batch synthesis (atmospheric pressure) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H/C NMR confirms spirocyclic connectivity and imidazole substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretch at ~3300 cm) .
Advanced: What computational methods predict the compound's interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding modes with receptors (e.g., GPCRs).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanoseconds (e.g., GROMACS software) .
Advanced: What are the advantages of employing flow chemistry in synthesis?
Answer:
- Scalability : Continuous flow systems enable gram-to-kilogram scale production.
- Safety : Reduced handling of hazardous intermediates.
- Yield Improvement : Precise temperature/pressure control minimizes side reactions .
Advanced: How to design in vitro assays for assessing kinase inhibition activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
